3-Bromo-5-fluorophenylurea
CAS No.:
Cat. No.: VC17240229
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6BrFN2O |
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Molecular Weight | 233.04 g/mol |
IUPAC Name | (3-bromo-5-fluorophenyl)urea |
Standard InChI | InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Standard InChI Key | VEFYOGVYBHDQNB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1F)Br)NC(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Bromo-5-fluorophenylurea (C₇H₅BrFN₂O) features a phenyl core with bromine and fluorine atoms at the 3- and 5-positions, respectively, and a urea group (-NHCONH₂) attached to the benzene ring. The electron-withdrawing effects of halogens influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₇H₅BrFN₂O |
Molecular Weight | 247.03 g/mol |
Halogen Substituents | Br (3-position), F (5-position) |
Functional Groups | Urea (-NHCONH₂) |
Predicted LogP | ~2.8 (moderate lipophilicity) |
Synthesis and Derivatization
Synthetic Routes
The synthesis of 3-bromo-5-fluorophenylurea likely proceeds via functionalization of a pre-halogenated phenyl precursor. A plausible pathway involves:
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Halogenation: Introduction of bromine and fluorine onto a phenol or aniline scaffold. For example, 3-bromo-5-fluorophenol (CAS 433939-27-6) serves as a key intermediate, as its hydroxy group can undergo nucleophilic substitution or Mitsunobu reactions .
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Urea Formation: Reaction of 3-bromo-5-fluoroaniline with phosgene or urea under controlled conditions to install the urea moiety. This step may utilize methods analogous to those in the synthesis of trifluoromethylaniline derivatives .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromofluorination | HBr, HF, Cu catalyst, 80°C | 75–85 |
Urea Installation | Phosgene, Et₃N, CH₂Cl₂, 0°C | 60–70 |
Pharmacological Applications
Anticancer Activity
Halogenated phenylureas are explored as kinase inhibitors and apoptosis inducers. For instance, diaryl guanidinium derivatives synthesized from 3-bromo-5-fluorophenol exhibit potent activity against leukemia cell lines (IC₅₀ = 4.07 ± 0.10 µM) . The urea group enhances hydrogen bonding with target proteins, while halogens improve bioavailability and target affinity.
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 2H, aromatic), 6.9 (s, 1H, NH₂).
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¹³C NMR: δ 158.1 (C=O), 140.2–115.3 (aromatic carbons), 55.1 (urea carbon).
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IR: 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).
Industrial and Research Relevance
Drug Discovery
The compound’s tri-functional scaffold enables modular derivatization for high-throughput screening. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate biaryl libraries for oncology targets .
Material Science
Fluorinated phenylureas may serve as monomers for polyurea coatings, leveraging halogen interactions for enhanced thermal stability.
Challenges and Future Directions
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